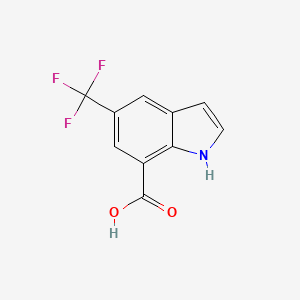

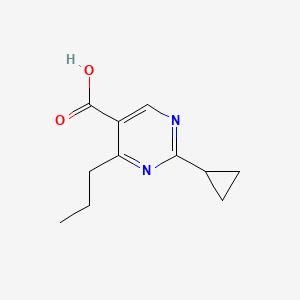

![molecular formula C5H5N5 B3162051 1h-Pyrazolo[3,4-d]pyrimidin-3-amine CAS No. 875215-47-7](/img/structure/B3162051.png)

1h-Pyrazolo[3,4-d]pyrimidin-3-amine

Descripción general

Descripción

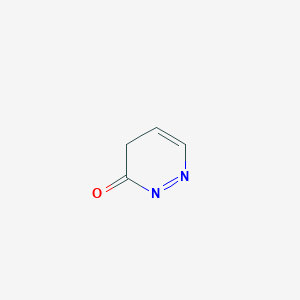

1H-Pyrazolo[3,4-d]pyrimidin-3-amine is a chemical compound with the molecular formula C5H5N5 . It is a type of pyrazolopyrimidine, which is a class of compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies. For instance, one study described the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are closely related to this compound . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors . The synthetic strategies and approaches to these compounds were systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of this compound can be viewed using computational chemistry tools . The compound has a molecular weight of 135.1267 .Chemical Reactions Analysis

In terms of chemical reactions, one study reported the one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile, which yielded the corresponding (1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 135.1267 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

1H-Pyrazolo[3,4-d]pyrimidin-3-amine is a key structure in pharmacological research due to its broad spectrum of biological activities. A study focused on synthesizing new derivatives of this compound by alkylating the N1 nitrogen atom. These derivatives showed potential as inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes relevant in various physiological processes, indicating potential therapeutic applications (Aydin, Anil, & Demir, 2021).

NMR Analysis

The structural characterization of pyrazolo[3,4-d]pyrimidines-4-amines, including this compound, is crucial in understanding their chemical properties and potential applications. NMR (nuclear magnetic resonance) analysis, employing techniques like HMQC and HMBC, was used to assign complete spectra for a series of these compounds, providing valuable data for further research and application development (Rodrigues et al., 2009).

Molecular Structure and IR Frequencies

Understanding the electronic structure and vibrational properties of this compound is essential for its application in scientific research. Studies using Hartree Fock and density functional theory methods have been conducted to analyze these properties. The small HOMO–LUMO energy gap indicated high chemical reactivity and charge transfer within the molecule, suggesting potential for various chemical and biological applications (Shukla, Yadava, & Roychoudhury, 2015).

Microwave-Assisted Synthesis

The development of efficient synthesis methods is crucial for the application of pyrazolo[3,4-d]pyrimidines in research. A practical three-component method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation was developed. This method offers advantages like short reaction time and step-economy, important for large-scale production and research purposes (Ng, Tiekink, & Dolzhenko, 2022).

Antibacterial and Antitumor Applications

Pyrazolo[3,4-d]pyrimidines, including this compound, have been explored for their potential antibacterial and antitumor properties. For instance, some derivatives showed significant antibacterial activity, further highlighting the therapeutic potential of these compounds in treating infectious diseases and cancer (Rahmouni et al., 2014).

Mecanismo De Acción

Target of Action

1h-Pyrazolo[3,4-d]pyrimidin-3-amine is a small molecule that has been found to target Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . This disruption can lead to cell cycle arrest and the induction of apoptosis, particularly in cancer cells .

Result of Action

The primary result of the action of this compound is the inhibition of cell growth. The compound has been found to significantly inhibit the growth of various cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 cells . This inhibition is likely due to the compound’s effect on cell cycle progression and its induction of apoptosis .

Direcciones Futuras

The future directions for research on 1H-Pyrazolo[3,4-d]pyrimidin-3-amine and its derivatives could include further exploration of their synthesis, characterization, and potential applications. For instance, one study suggested that this compound derivatives could be further developed for cancer immunotherapy .

Propiedades

IUPAC Name |

2H-pyrazolo[3,4-d]pyrimidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H3,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVFSHVEAMTYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NNC(=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

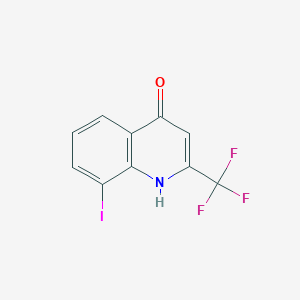

![(11bS)-2,6-Di([1,1'-biphenyl]-4-yl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3162026.png)

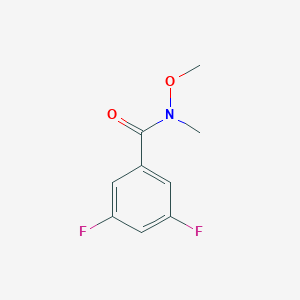

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)

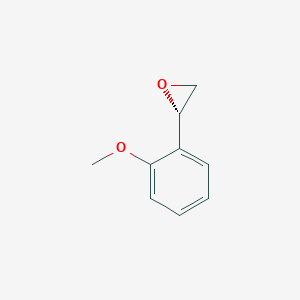

![N-[4-(Tert-butyl)benzyl]-1-butanamine](/img/structure/B3162069.png)